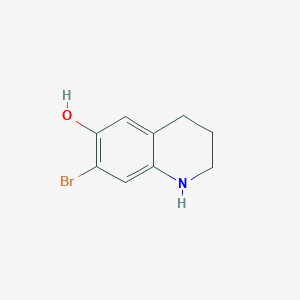
2-Chloro-5-methoxy-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. The use of ionic liquids as co-solvents and catalysts has been explored to simplify the separation process and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-5-methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methoxy, and nitrile groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylbenzonitrile
- 2-Chloro-6-methylbenzonitrile
- 2-Methoxy-5-methylbenzonitrile
- 3-Chloro-4-methoxybenzonitrile
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4H,1-2H3 |
InChI Key |
KVUWPCQMBRCWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


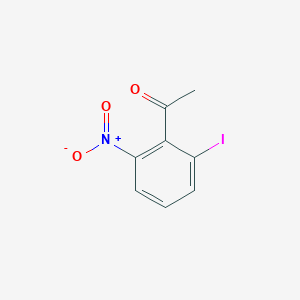

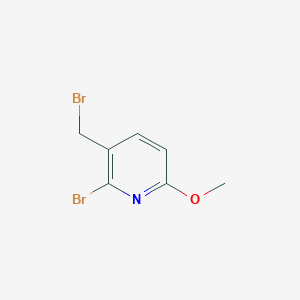
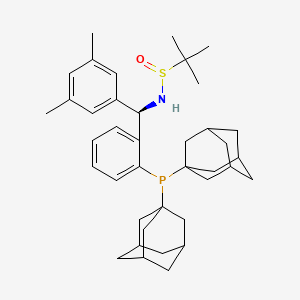
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
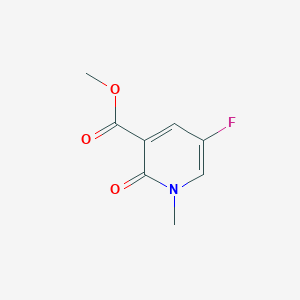
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)

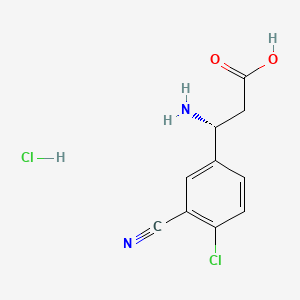
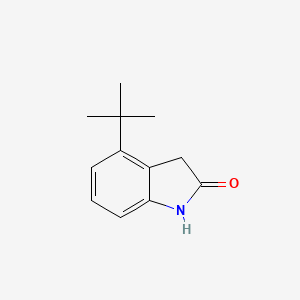
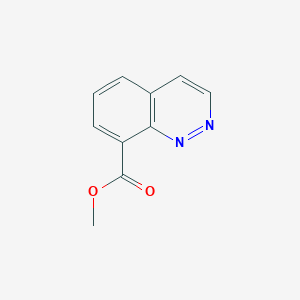
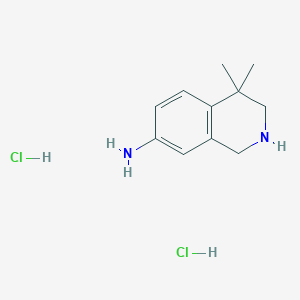
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
